molecular formula C15H15NO5S B255428 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

Cat. No. B255428
M. Wt: 321.3 g/mol
InChI Key: VKOANWKCMSJQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid, also known as BMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMSB is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting these enzymes, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid may help to reduce inflammation, prevent cancer cell growth, and improve cognitive function.
Biochemical and Physiological Effects:
5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been shown to have a range of biochemical and physiological effects. In preclinical studies, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid is its high yield in the synthesis process, making it readily available for research purposes. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid is also relatively stable and can be stored for long periods without degradation. However, one limitation of 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has not been extensively studied in humans, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been shown to improve cognitive function in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new antibiotics. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been shown to have antibacterial properties, and further research is needed to determine its potential as a new antibiotic. Additionally, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid may have applications in the development of new anti-inflammatory and anti-cancer drugs.

Synthesis Methods

The synthesis of 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid involves the reaction of 2-hydroxybenzoic acid with benzyl methylamine and sulfur dioxide. The reaction takes place in the presence of a catalyst, and the product is purified by recrystallization. The yield of 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid is typically high, making it an attractive compound for research purposes.

Scientific Research Applications

5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.

properties

Product Name

5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H15NO5S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-14(17)13(9-12)15(18)19/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

VKOANWKCMSJQQZ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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